molecular formula C8H5F9O2 B1586772 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate CAS No. 87910-92-7

1H,1H,5H-Octafluoropentyl 2-fluoroacrylate

Cat. No.: B1586772
CAS No.: 87910-92-7
M. Wt: 304.11 g/mol
InChI Key: PPQCLSSVNOGTKE-UHFFFAOYSA-N
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Description

1H,1H,5H-Octafluoropentyl 2-fluoroacrylate is a fluorinated ester compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity. The compound’s structure includes multiple fluorine atoms, which contribute to its high electronegativity and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate typically involves the esterification of 2,2,3,3,4,4,5,5-Octafluoropentanol with 2-fluoroprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

1H,1H,5H-Octafluoropentyl 2-fluoroacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted nucleophiles.

Mechanism of Action

The mechanism of action of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate involves its interaction with various molecular targets. The fluorine atoms in the compound increase its electronegativity, making it highly reactive towards nucleophiles. This reactivity allows it to form strong bonds with other molecules, leading to the formation of stable products. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the compound’s electron-withdrawing fluorine atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,1H,5H-Octafluoropentyl 2-fluoroacrylate is unique due to the presence of both fluorine atoms and a prop-2-enoate group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9O2/c1-3(9)4(18)19-2-6(12,13)8(16,17)7(14,15)5(10)11/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCLSSVNOGTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382137
Record name 1H,1H,5H-perfluoropentyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87910-92-7
Record name 1H,1H,5H-perfluoropentyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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